molecular formula C63H59N3 B141378 1,2,3-Tristriphenylethylaminopropane CAS No. 144785-93-3

1,2,3-Tristriphenylethylaminopropane

Cat. No.: B141378
CAS No.: 144785-93-3
M. Wt: 858.2 g/mol
InChI Key: HYMRAHOWMMUQMG-UHFFFAOYSA-N
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Description

The evidence primarily discusses structurally or nominally similar compounds, such as 1,2,3-Trichloropropane (a chlorinated hydrocarbon) and 1,2,3-Triazolylmethaneboronate (a β-lactamase inhibitor). To adhere to the task requirements, this article will focus on comparisons among compounds explicitly mentioned in the evidence, highlighting distinctions in synthesis, properties, and applications.

Properties

CAS No.

144785-93-3

Molecular Formula

C63H59N3

Molecular Weight

858.2 g/mol

IUPAC Name

1-N,2-N,3-N-tris(2,2,2-triphenylethyl)propane-1,2,3-triamine

InChI

InChI=1S/C63H59N3/c1-10-28-51(29-11-1)61(52-30-12-2-13-31-52,53-32-14-3-15-33-53)48-64-46-60(66-50-63(57-40-22-7-23-41-57,58-42-24-8-25-43-58)59-44-26-9-27-45-59)47-65-49-62(54-34-16-4-17-35-54,55-36-18-5-19-37-55)56-38-20-6-21-39-56/h1-45,60,64-66H,46-50H2

InChI Key

HYMRAHOWMMUQMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Other CAS No.

144785-93-3

Synonyms

1,2,3-tris-tri-beta-phenylethylaminopropane
1,2,3-tristriphenylethylaminopropane
123-TTPEAP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Structurally Related Compounds

1,2,3-Trichloropropane

Chemical Identity and Properties (Table 1):

Characteristic Information Reference
Chemical name 1,2,3-Trichloropropane
Synonyms Allyl trichloride, Trichlorohydrin
Formula C₃H₅Cl₃
CAS Registry Number 96-18-4
Key applications Industrial solvent, pesticide intermediate

Key Findings :

  • Environmental impact : Persists in groundwater and soil, necessitating regulatory controls .
1,2,3-Triazolylmethaneboronate

Synthesis and Bioactivity (Table 2):

Parameter Details Reference
Synthesis method CuAAC reaction (click chemistry)
Target enzyme ADC-7 β-lactamase
Inhibitory activity (Ki) 90 nM (Compound 6q)
Antibiotic synergy Reduces ceftazidime MIC in resistant bacteria

Key Findings :

  • Structural optimization : Substitutions on the triazole ring enhance selectivity for β-lactamase variants .
Dispirophosphazenes (Compounds 6a and 6b)

Comparative Data Table

Compound Core Structure Key Applications Bioactivity/Regulatory Status
1,2,3-Trichloropropane Chlorinated hydrocarbon Industrial solvent Carcinogen (regulated)
1,2,3-Triazolylmethaneboronate Boron-containing triazole β-lactamase inhibition Ki = 90 nM (ADC-7)
Dispirophosphazenes Phosphazene backbone Flame retardants, polymers Material stability

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